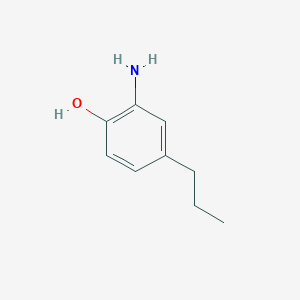

2-Amino-4-propylphenol

Description

Contextualization within Aminophenol and Alkylphenol Chemistry

2-Amino-4-propylphenol is a substituted aromatic compound belonging to the aminophenol and alkylphenol chemical classes. Its structure incorporates a phenol (B47542) backbone, characterized by a hydroxyl (-OH) group attached to a benzene (B151609) ring. The presence of an amino (-NH2) group at the ortho position relative to the hydroxyl group classifies it as an aminophenol. Additionally, an n-propyl group is substituted at the para position, making it an alkylphenol. This unique trifunctional arrangement—hydroxyl, amino, and alkyl groups on a single aromatic scaffold—provides a platform for diverse chemical reactivity and potential applications.

Aminophenols are known for their utility as intermediates in the synthesis of a wide range of chemical products, including dyes, pharmaceuticals, and photographic developers. The reactivity of both the amino and hydroxyl groups allows for various chemical transformations. slideshare.netresearchgate.net Alkylphenols, on the other hand, are recognized for their applications as surfactants, additives in plastics, and as precursors to fragrances. smolecule.com The combination of these functionalities in this compound suggests its potential as a versatile building block in organic synthesis and materials science.

The properties of this compound are presented in the interactive table below.

| Property | Value | Source |

| Molecular Formula | C9H13NO | uni.lu |

| Molecular Weight | 151.21 g/mol | sigmaaldrich.com |

| CAS Number | 55296-63-4 | sigmaaldrich.com |

| Predicted XlogP | 2.1 | uni.lu |

| SMILES | CCCC1=CC(=C(C=C1)O)N | uni.lu |

| InChI | InChI=1S/C9H13NO/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6,11H,2-3,10H2,1H3 | uni.lu |

Current Research Trajectories and Academic Significance

The academic significance of this compound is primarily emerging from its role as a specialized chemical intermediate in asymmetric synthesis and medicinal chemistry. Although it is considered a rare chemical for early discovery research, its unique substitution pattern is being explored for the development of novel bioactive molecules. sigmaaldrich.com

A notable research trajectory involves its use in the synthesis of chiral succinate (B1194679) dehydrogenase inhibitors (SDHIs). In this context, the amino group at the 2-position of the phenyl ring has been shown to act as an activating group, which enhances the reactivity and stereoselectivity of the synthetic process. researchgate.net This is particularly significant as SDHIs are a critical class of fungicides used in agriculture. The ability to control stereochemistry is crucial, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. For instance, in a related study, the (S)-enantiomer of a succinate dehydrogenase inhibitor showed significantly higher antifungal activity against Botrytis cinerea compared to its (R)-enantiomer. researchgate.net This highlights the importance of stereoselective synthesis, a field where this compound can serve as a valuable starting material.

Furthermore, the structural motif of this compound is found within more complex molecules that are being investigated for their potential biological activities. The aminophenol scaffold is a key feature in many pharmacologically active compounds, and the addition of an alkyl chain can influence properties such as lipophilicity, which in turn affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Research into related aminophenol derivatives suggests potential applications in areas such as the development of agents with anti-inflammatory or analgesic effects.

Unaddressed Research Gaps and Future Directions for this compound Studies

Despite its potential, the body of research focusing specifically on this compound remains limited. This scarcity of dedicated studies points to several unaddressed research gaps and promising future directions.

One of the primary gaps is the lack of a comprehensive exploration of its synthetic utility. While its role in the synthesis of some antifungal agents has been noted, the full scope of its reactivity and its potential as a precursor to other classes of compounds is yet to be thoroughly investigated. Future research could focus on leveraging the compound's three functional groups for the construction of novel heterocyclic systems, which are of great interest in medicinal chemistry. For example, 2-aminophenols are common precursors for the synthesis of benzoxazoles, a class of compounds with a wide range of biological activities. rsc.org Systematic studies on the condensation reactions of this compound with various reagents could unveil new synthetic pathways and novel molecular architectures.

Another area ripe for investigation is the catalytic application of metal complexes derived from this compound. Aminophenol-based ligands are known for their ability to form stable complexes with a variety of metals. mdpi.com These complexes can exhibit interesting catalytic properties. Future studies could involve the synthesis and characterization of such complexes and the evaluation of their catalytic efficacy in various organic transformations.

Finally, a more in-depth investigation into the biological activities of this compound itself and its simple derivatives is warranted. While related alkylphenols have been studied for their antioxidant and antimicrobial properties, specific data for the 2-amino-4-propyl substituted variant is scarce. smolecule.com Screening its activity against a panel of microorganisms or in antioxidant assays could reveal inherent biological properties and pave the way for its development in new application areas. The study of its metabolic fate and toxicological profile would also be crucial for any potential future applications in a biological context.

Structure

3D Structure

Properties

CAS No. |

55296-63-4 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-amino-4-propylphenol |

InChI |

InChI=1S/C9H13NO/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6,11H,2-3,10H2,1H3 |

InChI Key |

VXTJVMWIVSZHNI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(C=C1)O)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 4 Propylphenol

Reactions Involving the Aromatic Amino Group

The amino group attached to the aromatic ring is a versatile nucleophile and a site for oxidative reactions. Its reactivity is influenced by the electronic effects of the hydroxyl and propyl substituents on the benzene (B151609) ring.

The nucleophilic character of the aromatic amino group allows for straightforward acylation and alkylation reactions, which are common methods for producing derivatives.

Acylation: The amino group of 2-Amino-4-propylphenol can be readily acylated by reacting it with acylating agents like acid chlorides or anhydrides. This reaction forms an amide linkage. For instance, in a process for preparing 2-amino-4-acylaminophenyl ethers, the selective acylation of one amino group in a related compound, 2,4-diaminophenyl ether, is achieved using less than a stoichiometric amount of the acylating agent in an alcoholic solvent. google.com This highlights the ability to selectively acylate the more reactive amino group under controlled conditions. The reaction typically proceeds at temperatures ranging from -10°C to 30°C. google.com

Alkylation: N-alkylation of the amino group can be achieved using various alkylating agents. A common method involves the use of alcohols as alkylating reagents in the presence of a catalyst, such as Palladium on carbon (Pd/C) or Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), under a hydrogen atmosphere. rsc.org This process facilitates the chemoselective alkylation of amines. rsc.org While specific examples for this compound are not detailed, this general procedure is applicable to primary aromatic amines.

Derivatization: These acylation and alkylation reactions are fundamental to creating a wide array of derivatives. For example, the reaction of o-aminophenol compounds with acid chlorides leads to the formation of aromatic amide compounds through amidation condensation. google.com

Table 1: General Conditions for Amino Group Derivatization

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

| Acylation | Acid Chlorides, Anhydrides | Alcoholic solvent, -10°C to 30°C | Aromatic Amide |

| Alkylation | Alcohols | Pd/C or Pd(OH)₂/C, H₂ atmosphere | N-Alkyl-amine |

Condensation reactions involving the amino group are pivotal for synthesizing larger molecules, most notably Schiff bases and various heterocyclic systems. google.com A condensation reaction involves the combination of two molecules to form a larger one, typically with the release of a small molecule like water. monash.edu

Schiff Base Formation: The primary amino group of this compound readily condenses with the carbonyl group of aldehydes and ketones to form an imine or Schiff base (C=N). unilag.edu.ng Studies on 2-aminophenol (B121084) show that it reacts with various substituted benzaldehydes in a 1:1 stoichiometric ratio, often under reflux in ethanol (B145695), to yield Schiff bases. unilag.edu.ngnih.gov The formation of the imine bond is a key characteristic of these reactions. unilag.edu.ngjocpr.com These reactions can be catalyzed by acids or proceed simply upon heating. researchgate.net

Heterocycle Synthesis: 2-Aminophenols are crucial precursors for the synthesis of benzo-fused N-heterocycles. organic-chemistry.org The condensation with an aldehyde, followed by an intramolecular cyclization and oxidation, can lead to the formation of 2-substituted benzoxazoles. researchgate.net Various catalytic systems, including molecular iodine, can facilitate the oxidative cyclization needed to form different heterocyclic structures. organic-chemistry.orgorganic-chemistry.org For example, the reaction of 2-aminopyridine (B139424) with isothiocyanate, catalyzed by iodine, yields N-fused 1,2,4-thiadiazole (B1232254) derivatives. organic-chemistry.org

Table 2: Examples of Condensation Reactions with Aminophenols

| Amine Reactant | Carbonyl Reactant | Conditions | Product | Reference |

| 2-Aminophenol | Substituted Benzaldehydes | Ethanol, Reflux | Schiff Base | unilag.edu.ng |

| 2-Aminophenol | 2-Hydroxybenzaldehyde | Ethanol, Heat | Schiff Base | nih.gov |

| 2-Aminophenol | Various Aldehydes | LAIL@MNP catalyst, Solvent-free | 2-Substituted Benzoxazole (B165842) | researchgate.net |

The amino group is susceptible to oxidation through various enzymatic and chemical pathways, leading to a range of products. nih.govuomustansiriyah.edu.iq

N-Oxidation: A primary pathway for the metabolic activation of aromatic amines is N-oxidation, which can be catalyzed by enzyme systems like cytochrome P450 and peroxidases. nih.gov This process typically leads to the formation of N-hydroxylamine and subsequently nitroso derivatives. uomustansiriyah.edu.iq These oxidative transformations are significant as they can be involved in the bioactivation of arylamines. nih.gov

Oxidative Coupling: Aromatic amines can undergo oxidative coupling reactions. The oxidation of aniline, for example, can lead to dimerization and the formation of products like azobenzene. oup.com The oxidation of 2-aminophenol (H₂AP) is a well-studied example where aerial oxidation, catalyzed by copper(II) complexes, yields 2-aminophenoxazine-3-one (APX). rsc.org This reaction mimics the function of the enzyme phenoxazinone synthase. rsc.org Spectroelectrochemical studies of o-aminophenol oxidation also confirm the production of phenoxazine (B87303) units. ua.es

Condensation Reactions leading to Schiff Bases and Heterocycles

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is weakly acidic and can act as a nucleophile in its phenoxide form. It is also a primary site for oxidation.

The hydroxyl group can be converted into ethers and esters through standard synthetic methods.

Etherification: The phenolic proton can be removed by a base to form a nucleophilic phenoxide ion, which can then react with an alkyl halide (Williamson ether synthesis) to form an ether. For example, the synthesis of 1-(2-Hydroxy-4-(3-hydroxypropoxy)-3-propylphenyl)ethanone starts with the etherification of a substituted phenol (B47542), 2-hydroxy-3-propylphenol, using 3-chloropropanol in the presence of a base like potassium carbonate.

Esterification: Phenols can be esterified by reacting them with acid chlorides or acid anhydrides, often in the presence of a base to activate the hydroxyl group. The direct catalytic esterification of phenols is also possible. Research on the esterification of 2-methoxy-4-propylphenol (B1219966) with acetic acid using sulfuric acid as a catalyst has been conducted to produce 2-methoxy-4-propylphenyl acetate. researchgate.net

The phenolic group is readily oxidized, a reaction of significant biological and chemical importance.

Tyrosinase-Mediated Oxidation: Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of phenols. nih.gov The enzyme facilitates two main reactions: the hydroxylation of monophenols (like this compound) to o-diphenols, and the subsequent oxidation of these o-diphenols into highly reactive o-quinones. nih.govchemrxiv.org This enzymatic oxidation is a key step in melanin (B1238610) biosynthesis. nih.gov The generated o-quinone is an electrophile that can react with various nucleophiles. nih.gov This process has been explored for various applications, including the modification of proteins and the synthesis of complex biomolecules. nih.govescholarship.org Studies on other 4-alkylphenols, such as 4-tert-butylphenol, confirm they are substrates for tyrosinase and are oxidized to reactive quinone species. researchgate.net

Oxidation of Phenolic Moieties (e.g., phenol oxidation by tyrosinase)

Reactivity of the Propyl Side Chain

The propyl side chain of this compound is involved in catalytic processes such as hydrodeoxygenation (HDO) and cracking, which are crucial for upgrading biomass-derived phenolic compounds into fuels and valuable chemicals.

Hydrodeoxygenation (HDO) is a process that removes the oxygen-containing hydroxyl group from the phenol ring. smolecule.com This is typically achieved using molecular hydrogen under high temperature (200-400°C) and high pressure (100-200 bar) conditions with standard hydrodesulfurization catalysts like Ni-Mo or Co-Mo. google.com The reaction converts the phenolic compound into an arene, in this case, propylbenzene. The process increases the hydrogen content of the molecule and makes it suitable for use as a fuel additive. google.com For example, the HDO of eugenol (B1671780), a related phenolic compound, can be directed to produce 4-propylphenol (B1200801), which can then be further deoxygenated to propylcyclohexane. researchgate.net

Cracking refers to the breaking of chemical bonds to produce smaller, often more valuable, molecules. In catalytic cracking processes, which often use acidic catalysts like zeolites, this compound can be broken down into smaller hydrocarbons and aromatic compounds. smolecule.comgoogle.com High temperatures can lead to the cracking of the propyl side chain itself. mdpi.com For instance, studies on 2-isopropylphenol (B134262) decomposition in supercritical water showed two competing pathways: dealkylation to produce phenol and propene, and rearrangement of the propyl group. acs.org

The selective oxidation and functionalization of the aliphatic C-H bonds in the propyl side chain of alkylphenols represent a significant area of research for producing value-added derivatives. pnas.org

A key challenge in the chemical oxidation of alkylphenols is controlling the chemo-, regio-, and stereoselectivity. pnas.org Biocatalytic systems offer a promising alternative. A "chemomimetic" biocatalytic system derived from Corynebacterium glutamicum has been shown to selectively oxidize the aliphatic C-H bonds of various p- and m-alkylated phenols. pnas.org This system utilizes a cytochrome P450 monooxygenase, CreJ, which can hydroxylate the alkyl chain with high selectivity.

Chemical methods for functionalization have also been developed. For example, thiol-functionalized 4-alkylphenols can be synthesized in a multi-step process. This involves the etherification of the phenolic hydroxyl group followed by a radical addition of an ethanethioic S-acid, ultimately yielding a thiol-functionalized alkylphenol which can be used as a chain transfer agent in polymer synthesis. beilstein-journals.org

Hydrodeoxygenation and Cracking Processes

Advanced Reaction Mechanism Elucidation

The oxidation of 4-alkylphenols can proceed through highly reactive intermediates known as quinone methides (QMs). scispace.comnih.gov These species are formed during various biological and chemical processes, including the oxidation of phenols by cytochrome P450 enzymes. nih.gov A quinone methide is characterized by a cyclohexadienone structure with an exocyclic double bond; its high reactivity stems from the energetic favorability of re-aromatizing the six-membered ring. ulb.ac.be

In studies involving the enzyme vanillyl-alcohol oxidase with short-chain 4-alkylphenols, including 4-propylphenol, a transient intermediate was observed with an absorbance maximum around 330 nm. This intermediate was identified as the p-quinone methide of the substrate in a complex with the reduced enzyme. scispace.com The formation of a quinone methide from a 4-substituted phenol generally involves the loss of a proton, which is facilitated by a planar structure. cdnsciencepub.com

These electrophilic intermediates are highly reactive toward biological nucleophiles. ulb.ac.be Studies have shown that quinone methides react rapidly with the thiol group of cysteine and the amino groups of other amino acids. nih.gov The reactivity order is generally cysteine thiol > N-terminal amino group > side chain amino groups, indicating that these are the most likely sites of adduction in proteins. nih.gov

Kinetic studies are essential for understanding the rates and mechanisms of reactions involving this compound and related compounds. The development of microfluidic technology has provided a powerful tool for measuring reaction kinetics with high precision by ensuring uniform temperature and concentration fields. researchgate.net

Kinetic investigations of the enzymatic conversion of short-chain 4-alkylphenols by vanillyl-alcohol oxidase have provided detailed mechanistic insights. For 4-ethylphenol (B45693) and 4-propylphenol, the enzyme catalysis follows a sequential binding mechanism where the rate of flavin reduction is the rate-determining step. scispace.com The reaction is a reversible process where the rate of reduction is comparable to the rate of the reverse reaction. scispace.com

The table below summarizes key kinetic parameters for the reaction of vanillyl-alcohol oxidase with 4-ethylphenol and 4-propylphenol.

| Substrate | kcat (s-1) | Km (µM) | kred (s-1) | kox (M-1s-1) |

| 4-Ethylphenol | 1.8 | 180 | 2.6 | 1.9 x 105 |

| 4-Propylphenol | 1.6 | 120 | 2.0 | 2.5 x 105 |

Source: Adapted from kinetic studies of vanillyl-alcohol oxidase with short-chain 4-alkylphenols. scispace.com kcat represents the turnover rate, Km is the Michaelis constant, kred is the rate of flavin reduction, and kox is the rate of reoxidation.

Kinetic studies on the decomposition of related compounds, such as 2-isopropylphenol, have shown that reaction rates can be correlated as a function of temperature and solvent density, allowing for the development of global reaction models. acs.org

Stereochemical Outcomes of Reactions (e.g., enantioselective hydroxylation)

Detailed investigations into the stereochemical outcomes of reactions involving this compound, particularly in the context of enantioselective transformations, are not extensively documented in publicly available scientific literature. While research has been conducted on the stereoselective reactions of structurally related compounds, such as 4-propylphenol and other aminophenol derivatives, specific data on the enantioselective hydroxylation or other asymmetric syntheses starting from this compound remains scarce.

For instance, studies on the enzymatic hydroxylation of 4-propylphenol using vanillyl alcohol oxidase (VAO) have demonstrated the formation of the corresponding (R)-1-(4'-hydroxyphenyl)propanol with high enantiomeric excess. scispace.com Similarly, the enantioselective hydroxylation of 2-methoxy-4-propylphenol is also reported to yield the R-isomer. scispace.com These findings highlight the potential for stereocontrolled reactions on the alkyl side chain of propylphenol derivatives.

General methodologies for the asymmetric synthesis of chiral amino alcohols and their derivatives are well-established, often employing chiral catalysts, enzymatic resolutions, or chiral auxiliaries to control the stereochemical outcome. sciforum.netunipd.it These approaches have been successfully applied to a wide range of substrates to produce enantiomerically pure or enriched products. However, the application of these methods specifically to this compound and the resulting stereochemical outcomes have not been a significant focus of published research.

The absence of detailed research findings, including specific reaction conditions, catalyst systems, and enantiomeric excess values for reactions involving this compound, precludes the presentation of a data table on its stereochemical transformations. Further research is needed to explore the potential for asymmetric reactions on this compound and to elucidate the factors that would govern the stereochemical course of such transformations.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-dimensional ¹H (proton) and ¹³C NMR spectra are fundamental for the initial structural verification of 2-Amino-4-propylphenol. The ¹H NMR spectrum would provide information on the number of chemically distinct protons, their local electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

For this compound, one would expect to observe distinct signals corresponding to:

The propyl group: Signals for the methyl (CH₃), methylene (B1212753) (CH₂), and benzylic methylene (Ar-CH₂) protons and carbons.

The aromatic ring: Signals for the three protons on the substituted benzene (B151609) ring. Their splitting patterns would be crucial for confirming the 1,2,4-substitution pattern.

The amino and hydroxyl groups: Labile protons (NH₂ and OH) that may appear as broad signals and whose chemical shifts can be concentration and solvent-dependent.

A detailed analysis of chemical shifts (δ) and coupling constants (J) would allow for the definitive assignment of each signal to a specific atom in the molecule. tandfonline.com

Table 1: Expected ¹H and ¹³C NMR Data for this compound (Note: Specific experimental values are not available in the cited literature and would require experimental determination.)

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Propyl-CH₃ | Data not available | Data not available |

| Propyl-CH₂ | Data not available | Data not available |

| Aromatic-CH₂ | Data not available | Data not available |

| Aromatic C-H (3) | Data not available | Data not available |

| Aromatic C-H (5) | Data not available | Data not available |

| Aromatic C-H (6) | Data not available | Data not available |

| Aromatic C-NH₂ | - | Data not available |

| Aromatic C-OH | - | Data not available |

| Aromatic C-Propyl | - | Data not available |

| -NH₂ | Data not available | - |

| -OH | Data not available | - |

To unambiguously establish the bonding framework of this compound, two-dimensional (2D) NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. asahilab.co.jpmagritek.com For this compound, COSY would show correlations between the adjacent protons within the propyl chain and between neighboring protons on the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu It allows for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular puzzle by revealing longer-range correlations (typically 2-3 bonds) between protons and carbons. columbia.eduresearchgate.net For instance, it would show correlations from the benzylic protons of the propyl group to the aromatic carbons, and from the aromatic protons to the carbons of the propyl group and other aromatic carbons, thereby confirming the placement of the substituents on the benzene ring.

While standard NMR confirms the constitution of a molecule, advanced techniques can provide insight into its preferred three-dimensional shape or conformation. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotational Frame Overhauser Effect Spectroscopy (ROESY) can detect through-space interactions between protons that are close to each other, which can help determine the spatial arrangement of the propyl group relative to the phenol (B47542) ring. Furthermore, variable temperature NMR studies could potentially reveal information about the rotational barriers around the C-N and C-O single bonds.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. frontiersin.org This precision allows for the unambiguous determination of the elemental formula. For this compound, HRMS would be used to confirm its molecular formula as C₉H₁₃NO by matching the experimentally measured exact mass to the theoretical calculated mass (151.0997 g/mol ). uni.lu

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ | Difference (ppm) |

|---|---|---|---|

| C₉H₁₃NO | 152.1070 | Data not available | Data not available |

In mass spectrometry, molecules are ionized and can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for identification. Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and its fragment ions (product ions) are analyzed. nih.gov

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to characteristic fragmentation patterns. Expected fragmentation pathways could include:

Loss of the propyl group.

Cleavage at the benzylic position (the bond between the propyl group and the aromatic ring).

Loss of small neutral molecules like ammonia (B1221849) (NH₃) or water (H₂O).

Analyzing these fragmentation pathways provides corroborating evidence for the structure determined by NMR. nih.gov

Fragmentation Pattern Analysis and Tandem Mass Spectrometry for Structural Elucidation

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. rjb.ro It works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. mdpi.com The absorbed frequencies correspond to the vibrational frequencies of the bonds within the molecule, providing a unique "fingerprint." rjb.romdpi.com

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its hydroxyl (-OH), amino (-NH₂), aromatic ring, and alkyl (-C₃H₇) functional groups.

Characteristic FT-IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | O-H stretch | 3400 - 3200 | Broad, Strong |

| Amino N-H | N-H stretch (asymmetric & symmetric) | 3500 - 3300 | Medium (two bands) |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium to Weak |

| Alkyl C-H | C-H stretch (propyl group) | 3000 - 2850 | Strong |

| Aromatic C=C | C=C stretch | 1620 - 1450 | Medium (multiple bands) |

| Amino N-H | N-H bend (scissoring) | 1650 - 1580 | Medium to Strong |

| Alkyl C-H | C-H bend | 1470 - 1370 | Medium |

| Phenolic C-O | C-O stretch | 1260 - 1180 | Strong |

| Aromatic C-H | C-H bend (out-of-plane) | 900 - 675 | Strong |

This data is compiled from standard FT-IR correlation tables. rjb.roresearchgate.netlibretexts.org The exact positions of the peaks can be influenced by hydrogen bonding between the -OH and -NH₂ groups.

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. hawaii.edu It relies on the inelastic scattering of monochromatic light, usually from a laser. hawaii.edunih.gov While FT-IR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of a molecule. hawaii.edu

Potential Applications for this compound:

Structural Confirmation: Raman spectroscopy is particularly effective for observing symmetric and non-polar bonds. For this compound, this would provide strong signals for the aromatic ring C=C stretching vibrations and the C-C backbone of the propyl group. thermofisher.com

Polymorphism Studies: It can distinguish between different crystalline forms (polymorphs) of the solid compound, as these forms would have different lattice vibrations in the low-frequency (fingerprint) region of the Raman spectrum. thermofisher.com

In-situ Analysis: A key advantage of Raman is its ability to analyze samples in aqueous solutions, as water is a very weak Raman scatterer, unlike in FT-IR where water has strong absorption bands. thermofisher.comresearchgate.net This would allow for the study of this compound in various solvent environments.

Quantitative Analysis: The intensity of a Raman peak is generally proportional to the concentration of the analyte, allowing for quantitative measurements, often utilized in process monitoring. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification[10],[11],

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The resulting spectrum is useful for detecting chromophores, which are parts of a molecule that absorb light, particularly those with π-electrons and unsaturated systems. tanta.edu.eg

The structure of this compound contains a benzene ring, which is a strong chromophore. The hydroxyl (-OH) and amino (-NH₂) groups act as auxochromes, modifying the absorption characteristics of the benzene ring.

Electronic Transitions in this compound:

π → π* Transitions: These are high-energy transitions of electrons within the aromatic π-system. libretexts.org For substituted benzenes, these typically result in strong absorption bands. In phenols and anilines, two distinct bands are often observed, one near 200 nm and a second, less intense band around 270-280 nm. researchgate.net

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to an antibonding π* orbital of the aromatic ring. libretexts.orgmasterorganicchemistry.com These transitions are generally of lower energy and intensity compared to π → π* transitions. masterorganicchemistry.com

For this compound, the UV-Vis spectrum is expected to show absorption maxima characteristic of a substituted phenol. Studies on similar compounds like 2-aminophenol (B121084) show absorption maxima (λmax) around 270-280 nm. researchgate.net The exact λmax is sensitive to the solvent polarity; polar solvents can cause shifts in the absorption peaks (solvatochromism). shu.ac.uktanta.edu.eg

Standard UV-Vis spectrophotometry can be limited when analyzing mixtures of compounds with overlapping spectra. Derivative spectrophotometry is a technique that can resolve this issue by calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. uobaghdad.edu.iqwjpsonline.com

This method enhances minor spectral features and allows for the quantification of a specific component in a mixture at its zero-crossing point—a wavelength where the derivative of an interfering component's spectrum is zero. uobaghdad.edu.iq

Application to this compound: Consider a mixture containing this compound and its isomer, 4-Amino-2-propylphenol. Their standard UV-Vis spectra would likely be very similar and heavily overlapped.

Method: A first- or second-derivative spectrum of the mixture would be generated. wjpsonline.com

Quantification: To quantify this compound, a wavelength would be chosen where the derivative spectrum of the 4-Amino-2-propylphenol isomer crosses zero. At this specific wavelength, the derivative signal is due only to this compound, allowing for its concentration to be determined without interference. uobaghdad.edu.iq

This technique provides a simple, rapid, and sensitive method for the simultaneous determination of closely related compounds in a mixture without prior separation steps. wjpsonline.com

Absorption Characteristics and Electronic Transitions

X-ray Crystallography for Single Crystal Structure Determination

As of the latest literature review, a single crystal X-ray diffraction study for this compound has not been reported. Consequently, crystallographic data, including unit cell dimensions, space group, and detailed structural parameters, are not available. The successful application of this technique relies on the ability to grow a high-quality single crystal of the compound, a process that can be challenging.

For related compounds, such as other substituted phenols, X-ray crystallography has been instrumental in elucidating their solid-state structures. nih.govresearchgate.net These studies reveal how different substituent groups on the phenol ring influence the crystal packing and intermolecular interactions, such as hydrogen bonding. nih.gov However, without a dedicated study on this compound, any discussion of its crystal structure remains speculative.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å, α = ? °, β = ? °, γ = ? ° |

| Volume (V) | Data not available |

| Molecules per unit cell (Z) | Data not available |

This table is a template pending the availability of experimental data.

Coupling of Chromatographic and Spectroscopic Techniques (e.g., LC-MS, GC-MS)

The hyphenation of chromatographic separation techniques with spectroscopic detection methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), provides a robust platform for the identification and quantification of chemical compounds in complex mixtures. epa.govnih.gov These techniques are central to modern analytical chemistry. epa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like aminophenols. The compound would first be separated from a mixture on a liquid chromatography column, and the eluent would then be introduced into a mass spectrometer. The mass spectrometer would provide data on the mass-to-charge ratio of the parent ion and its fragments, allowing for structural elucidation.

While specific research articles detailing the LC-MS analysis of this compound are not found, PubChem provides a list of predicted collision cross-section (CCS) values for various adducts of the molecule. uni.lu These theoretical values can be a guide for identifying the compound in future experimental work. For instance, the predicted CCS for the protonated molecule [M+H]⁺ (m/z 152.10700) is 131.6 Ų. uni.lu

Table 2: Predicted LC-MS Collision Cross Section (CCS) Data for this compound Adducts

| Adduct Type | m/z (Predicted) | CCS (Ų) (Predicted) |

| [M+H]⁺ | 152.10700 | 131.6 |

| [M+Na]⁺ | 174.08894 | 139.7 |

| [M-H]⁻ | 150.09244 | 134.0 |

| [M+NH₄]⁺ | 169.13354 | 152.2 |

| [M+K]⁺ | 190.06288 | 137.0 |

| [M+H-H₂O]⁺ | 134.09698 | 126.4 |

Data sourced from PubChem, based on computational predictions. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For phenols, derivatization is often employed to increase their volatility and improve their chromatographic behavior. dphen1.com A common derivatization agent is pentafluorobenzoyl chloride. dphen1.com

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations are fundamental to determining the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to find the electronic structure and energy of the system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic ground state of molecules due to its favorable balance of accuracy and computational cost. researchgate.net By using functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311+G(2d,2p), it is possible to optimize the molecular geometry and predict various properties. imist.maresearchgate.net

DFT calculations for 2-Amino-4-propylphenol would begin with geometry optimization to find the lowest energy conformation. This process determines key structural parameters. For related molecules like p-aminophenol, DFT calculations have shown excellent agreement with experimental structural data. imist.ma The presence of the flexible propyl group would necessitate exploring different rotamers to identify the global minimum on the potential energy surface.

Key ground-state properties that can be calculated include thermodynamic parameters like standard enthalpies of formation, which have been successfully computed for aminophenol isomers. researchgate.net Furthermore, DFT is used to calculate bond dissociation energies (BDE) for the O-H and N-H bonds, which are crucial indicators of antioxidant activity. Studies on substituted phenols show that electron-donating groups like amino and alkyl groups significantly influence these B3DEs. researchgate.netmdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for Aminophenol-like Structures from DFT Calculations Note: This table presents typical values for aminophenol structures as specific data for this compound is not available. Data is based on findings for 2-aminophenol (B121084). theaic.org

| Parameter | Bond | Method: B3LYP/cc-pVDZ (Å) | Method: RHF/cc-pVDZ (Å) |

| Bond Length | C-C (aromatic) | ~1.39 - 1.40 | ~1.38 - 1.39 |

| Bond Length | C-O | 1.36 | 1.34 |

| Bond Length | O-H | 0.97 | 0.94 |

| Bond Length | C-N | 1.41 | 1.39 |

| Bond Length | N-H | 1.01 | 1.00 |

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excited states. rsc.org This approach can predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.netchemrxiv.org

For a molecule like this compound, the lowest energy transitions are typically π → π* transitions involving the aromatic system. The amino and hydroxyl groups, as strong electron-donating groups, are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene (B151609). TD-DFT calculations allow for the assignment of these spectral bands by analyzing the molecular orbitals involved in each transition (e.g., HOMO → LUMO). researchgate.net This analysis can reveal the nature of the excitation, such as whether it is a localized excitation on the phenyl ring or involves intramolecular charge transfer (ICT) from the lone pairs of the oxygen or nitrogen atoms to the π* system of the ring. nih.gov

Table 2: Representative TD-DFT Calculated Excitation Energies for Phenolic Compounds Note: This table shows typical results for phenolic systems to illustrate the data obtained from TD-DFT calculations. The specific transitions for this compound would require a dedicated study. researchgate.net

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

| S1 | ~3.8 | ~326 | ~0.07 | HOMO → LUMO | π → π |

| S2 | ~4.7 | ~264 | ~0.06 | HOMO-1 → LUMO | π → π |

| S3 | ~4.8 | ~258 | ~0.37 | HOMO → LUMO+1 | π → π* / ICT |

Ab initio methods, which derive from first principles without empirical parameters, offer a more rigorous approach to studying electronic structure. researchgate.net The foundational ab initio method is Hartree-Fock (HF), which provides a good starting point but neglects electron correlation.

More advanced and computationally expensive methods, known as post-Hartree-Fock methods, systematically improve upon the HF approximation. These include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) theory. acs.org These methods are often considered the "gold standard" for accuracy in computational chemistry and are used to benchmark results from more economical methods like DFT. nih.gov For instance, studies on the interaction energies of amino acid side chains and the reactivity of phenolic compounds have utilized these high-level calculations to ensure the reliability of the theoretical predictions. acs.orgresearchgate.net Applying these methods to this compound could provide highly accurate values for its ionization potential, electron affinity, and reaction energies.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Molecular Interactions and Bonding Analysis

The functional groups of this compound dictate its interactions with itself and with other molecules, which can be explored computationally.

The hydroxyl (-OH) and amino (-NH2) groups in this compound are both capable of acting as hydrogen bond donors and acceptors. This allows for the formation of complex hydrogen-bonding networks. uni-bayreuth.de

Intermolecular Hydrogen Bonding: this compound molecules can form dimers or larger aggregates through intermolecular hydrogen bonds. DFT calculations can be used to determine the binding energies and geometries of these clusters, providing insight into the condensed-phase behavior of the compound. rsc.org Such interactions are critical in understanding properties like boiling point and solubility.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. imperial.ac.uknumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. For this compound, the HOMO is expected to have significant contributions from the π-system of the benzene ring and the lone pair orbitals of the electron-donating -OH and -NH2 groups.

LUMO: The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilicity. The LUMO is typically a π* antibonding orbital of the aromatic ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity. imist.ma A small gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates high kinetic stability. DFT calculations for aminophenols and related structures show that the substitution pattern strongly modulates the HOMO-LUMO gap. imist.maresearchgate.net The electron-donating amino and hydroxyl groups raise the HOMO energy, while the alkyl group has a weaker effect, collectively leading to a relatively small energy gap compared to benzene.

Table 3: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for Aminophenol-like Compounds Note: This table provides illustrative values based on DFT calculations (B3LYP method) for related aminophenol compounds to demonstrate expected trends. researchgate.netimist.ma

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| p-Aminophenol | -5.10 | -0.24 | 4.86 |

| m-Aminophenol | -5.33 | -0.19 | 5.14 |

| o-Aminophenol | -5.18 | -0.22 | 4.96 |

Reactivity Indices and Fukui Functions

The chemical reactivity of this compound can be quantitatively described through global and local reactivity descriptors derived from conceptual DFT. These descriptors help in understanding the molecule's stability and its propensity to engage in various types of chemical reactions.

Global Reactivity Descriptors:

Global reactivity indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity. rjpn.org

For context, a theoretical study on 2-aminophenol, a closely related compound, using DFT at the B3LYP/6-311G(d,p) level of theory, revealed its reactive nature compared to phenol (B47542) and 2-nitrophenol. rjpn.org It was found to be the most reactive of the three due to a smaller HOMO-LUMO gap. rjpn.org While specific values for this compound are not available in the cited literature, similar trends are expected due to the presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups. The addition of a propyl group (-C₃H₇) is expected to have a minor electronic effect compared to the strong activating groups already present.

Other global descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). These parameters provide a comprehensive picture of the molecule's reactivity. rjpn.orgrjpn.org

Table 1: Illustrative Global Reactivity Descriptors (Based on 2-aminophenol as a model) This table is illustrative and based on trends observed for similar aminophenol compounds. Actual values for this compound would require specific calculations.

| Parameter | Formula | Interpretation | Expected Trend for this compound |

|---|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. | Relatively small, suggesting high reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. | Low, indicating it is a good electron donor. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. | Low. |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. | Low, indicating it is a "soft" and reactive molecule. rjpn.org |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons. | Moderate. |

Fukui Functions:

Condensed Fukui functions (fk⁺, fk⁻, and fk⁰) are calculated for each atomic site 'k':

fk⁺ : For nucleophilic attack (measures reactivity towards an electron-donating reagent).

fk⁻ : For electrophilic attack (measures reactivity towards an electron-accepting reagent).

fk⁰ : For radical attack.

For this compound, the electron-donating amino and hydroxyl groups strongly influence the electron density of the aromatic ring. It is expected that the carbon atoms ortho and para to these activating groups would be the most likely sites for electrophilic attack. Conversely, the oxygen and nitrogen atoms would be primary sites for interaction with electrophiles or for protonation.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

For instance, in the context of hydrodeoxygenation (HDO) of propylphenols, a reaction relevant for biofuel upgrading, studies have investigated the reaction pathways for various isomers. researchgate.netd-nb.info Although these studies focus on propylphenol rather than its amino-substituted counterpart, the general mechanisms, such as dealkylation, isomerization, and disproportionation, are relevant. acs.org The presence of the amino group in this compound would significantly alter the electron density of the aromatic ring, likely influencing the preferred reaction pathways and the stability of intermediates.

The characterization of a transition state (TS) is a key outcome of reaction pathway modeling. A TS represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational analysis. The energy of the TS determines the activation energy (Ea) of the reaction, which is fundamental to understanding reaction kinetics.

For a hypothetical reaction, such as the electrophilic substitution on the aromatic ring of this compound, computational chemists would:

Model the geometries of the reactants (e.g., this compound and an electrophile).

Propose a reaction mechanism and identify potential intermediates and transition states.

Calculate the energies and geometries of all species along the proposed pathway.

Confirm the nature of the stationary points (minima for reactants/products/intermediates, first-order saddle point for TS) through frequency calculations.

This process allows for the determination of the most favorable reaction pathway by comparing the activation energies of competing routes.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are widely used to predict various spectroscopic properties, including IR, NMR, and UV-Visible spectra. researchgate.netmdpi.com These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretching, bending, and other molecular vibrations. For this compound, key predicted vibrational bands would include:

O-H stretching of the phenolic group.

N-H stretching of the amino group.

C-H stretching of the aromatic ring and the propyl group.

C=C stretching within the aromatic ring.

C-O and C-N stretching.

Comparing the computed frequencies (often scaled by an empirical factor to account for anharmonicity and basis set limitations) with experimental IR spectra helps in assigning the observed bands to specific vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). The calculations provide theoretical chemical shifts for each nucleus in the molecule, which can then be compared to experimental spectra. This comparison is a powerful method for structure elucidation and verification. For this compound, calculations would predict distinct chemical shifts for the protons and carbons of the propyl group, the non-equivalent aromatic protons, and the protons of the amino and hydroxyl groups.

Table 2: Predicted Spectroscopic Features for this compound This table presents expected spectroscopic features based on the known effects of functional groups. Precise values require specific quantum chemical calculations.

| Spectroscopy | Predicted Feature | Associated Functional Group/Atom |

|---|---|---|

| IR | Broad band ~3300-3400 cm⁻¹ | O-H stretch (phenolic) |

| Doublet ~3350-3500 cm⁻¹ | N-H stretch (primary amine) | |

| Bands ~2870-2960 cm⁻¹ | C-H stretch (propyl group) | |

| Bands ~1500-1600 cm⁻¹ | C=C stretch (aromatic ring) | |

| ¹H NMR | Triplet ~0.9 ppm | -CH₃ of propyl group |

| Sextet ~1.6 ppm | -CH₂- (middle) of propyl group | |

| Triplet ~2.5 ppm | -CH₂- (benzylic) of propyl group | |

| ¹³C NMR | Signals ~115-150 ppm | Aromatic carbons |

| Signals ~10-40 ppm | Propyl group carbons |

Solvent Effects and Solvation Models in Electronic and Structural Properties

Chemical reactions and molecular properties are often significantly influenced by the solvent environment. Computational models can account for these effects using various solvation models, which can be broadly categorized as explicit or implicit.

Explicit Solvation Models: Involve including a number of individual solvent molecules in the calculation. This approach can capture specific solute-solvent interactions like hydrogen bonding but is computationally very expensive.

Implicit Solvation Models (Continuum Models): Represent the solvent as a continuous medium with a characteristic dielectric constant. The solute is placed in a cavity within this continuum. The Polarizable Continuum Model (PCM) is one of the most widely used implicit models.

For this compound, which has polar -OH and -NH₂ groups capable of hydrogen bonding, the choice of solvent can impact its geometry, electronic structure, and reactivity. For example, a study on the cracking of 4-propylphenol (B1200801) over a zeolite catalyst found that co-feeding water (a polar, protic solvent) significantly delayed catalyst deactivation. mdpi.com This was attributed to water preventing the formation of certain deactivating species in the catalyst pores. mdpi.com

Using a solvation model like PCM, one could investigate:

Changes in the HOMO-LUMO gap: The polarity of the solvent can stabilize or destabilize the frontier molecular orbitals, thus altering the reactivity.

Geometric changes: Solvation can affect bond lengths and angles, particularly for the polar functional groups.

Reaction Energetics: The activation energies and reaction energies of a given pathway can be very different in solution compared to the gas phase due to the differential solvation of reactants, transition states, and products.

By applying these solvation models, a more realistic and accurate theoretical description of this compound's behavior in a specific medium can be achieved, bridging the gap between gas-phase calculations and experimental reality.

Derivatization Strategies and Applications in Analytical Chemistry

Methods for Enhancing Volatility and Chromatographic Performance

The presence of polar -OH and -NH2 functional groups in 2-Amino-4-propylphenol results in low volatility and potential for peak tailing in gas chromatography due to interactions with the stationary phase. sigmaaldrich.com Derivatization techniques aim to mask these polar groups, thereby increasing volatility and improving separation efficiency. phenomenex.blog

Silylation is a widely used derivatization method in GC analysis for compounds containing active hydrogen atoms, such as those in hydroxyl, amino, and thiol groups. sigmaaldrich.comphenomenex.blog The reaction replaces the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) or a related silyl (B83357) group, which increases the molecule's volatility and thermal stability. phenomenex.blog For this compound, both the amino and hydroxyl groups can be silylated.

Common silylating reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). phenomenex.blogthermofisher.com MSTFA is a powerful silylating agent, and its by-products are volatile, which is advantageous for GC analysis. thermofisher.com The reaction with this compound would yield 2-(trimethylsilylamino)-4-propyl-1-(trimethylsilyloxy)benzene, a less polar and more volatile compound suitable for GC-MS analysis. The resulting derivative allows for enhanced separation and detection. thermofisher.com While specific studies on this compound are limited, the principles are well-established for analogous compounds like other aminophenols and amino acids. sigmaaldrich.comthermofisher.comcolostate.edu For example, N-trimethylsilylimidazole (TMSI) is effective for derivatizing hydroxyl groups and carboxylic acids, while BSTFA can derivatize amines and amides in addition to hydroxyls. phenomenex.blog

Table 1: Common Silylating Reagents and Their Applications

| Reagent | Abbreviation | Target Functional Groups | Key Characteristics |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyls, Carboxyls, Amines, Amides, Thiols | Strong silyl donor, volatile by-products. phenomenex.blog |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyls, Carboxyls, Amines, Amides | One of the most common reagents; forms stable derivatives and volatile by-products. thermofisher.com |

| N-trimethylsilylimidazole | TMSI | Hydroxyls, Carboxylic Acids, Phenols, Thiols | Highly selective for hydroxyl groups. phenomenex.blog |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Hydroxyls, Amines, Thiols | Forms tert-butyldimethylsilyl (TBDMS) derivatives which are more stable to hydrolysis than TMS derivatives. sigmaaldrich.com |

Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by reacting an amine or alcohol with an acyl halide or anhydride (B1165640). For this compound, the primary amino group is a prime target for acylation, which reduces its polarity and basicity, leading to improved chromatographic peak shape. Acylation can be performed directly in aqueous samples. dphen1.com Reagents like acetic anhydride or isobutylchloroformate can be used. koreascience.krmdpi.com The reaction converts the polar amino group into a less polar amide, enhancing volatility for GC analysis.

Sulfonylation is the process of attaching a sulfonyl group (R-SO2) to a molecule. This is particularly useful for enhancing detectability in LC-MS but also modifies the compound's chromatographic properties. Reagents like dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) react with primary and secondary amines to form stable sulfonamide derivatives. nih.gov While often used to add a fluorophore (see section 6.2.1), the derivatization also improves retention on reverse-phase columns. nih.gov Studies on ortho-aminophenols have demonstrated regioselective C–H bond sulfonylation using sulfonyl hydrazides in the presence of a copper catalyst, indicating another potential pathway for derivatization, although this modifies the aromatic ring rather than the amino or hydroxyl group directly. rsc.org

Silylation Techniques for Amino and Hydroxyl Groups

Strategies for Enhancing Detection Sensitivity

For analyses requiring very low detection limits, derivatization can be employed to attach a chromophoric (light-absorbing) or fluorophoric (fluorescent) tag to the this compound molecule. This is especially common in High-Performance Liquid Chromatography (HPLC) with UV-Visible or fluorescence detection. actascientific.com

Fluorogenic reagents react with the analyte to form a product that is highly fluorescent, allowing for extremely sensitive detection. Since this compound contains a primary amino group, it is an ideal candidate for derivatization with common amine-reactive fluorogenic reagents.

o-Phthalaldehyde (B127526) (OPA): OPA reacts rapidly with primary amines at room temperature in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. interchim.frresearchgate.net This reaction is specific for primary amines, and the resulting derivatives are well-suited for analysis by reversed-phase HPLC with fluorescence detection. researchgate.netthermofisher.com The process can be fully automated in modern HPLC systems for pre-column derivatization. thermofisher.comjasco-global.com However, the OPA derivatives can be unstable, so controlling the reaction and injection time is important. researchgate.net

9-Fluorenylmethyl chloroformate (FMOC-Cl): FMOC-Cl is another widely used reagent that reacts with both primary and secondary amines to form stable, highly fluorescent adducts. jascoinc.comscielo.br The derivatization typically occurs under basic conditions. scielo.brnih.gov The combination of OPA and FMOC is often used in amino acid analysis to quantify both primary (via OPA) and secondary (via FMOC) amino acids in the same run. jascoinc.commdpi.com For this compound, derivatization with FMOC-Cl would yield a stable derivative with excellent fluorescence properties, enabling sensitive quantification. nih.gov

Table 2: Comparison of OPA and FMOC Derivatization Reagents

| Feature | o-Phthalaldehyde (OPA) | 9-Fluorenylmethyl chloroformate (FMOC-Cl) |

|---|---|---|

| Target Analytes | Primary amines. interchim.fr | Primary and secondary amines. jascoinc.com |

| Reaction Speed | Very fast (seconds to minutes) at room temperature. interchim.fr | Fast, but may require slightly longer reaction times than OPA. scielo.br |

| Derivative Stability | Less stable, analysis should be prompt. researchgate.net | Generally stable for over 48 hours. nih.gov |

| Detection | Fluorescence (Ex: ~340 nm, Em: ~455 nm). interchim.fr Can also be detected by UV absorption. jasco-global.com | Fluorescence (Ex: ~260 nm, Em: ~315 nm). jascoinc.com |

| Automation | Easily automated for pre-column derivatization. thermofisher.com | Easily automated for pre-column derivatization. thermofisher.com |

Chromogenic derivatization involves reacting the analyte to form a colored product that can be quantified using a UV-Visible spectrophotometer or a standard HPLC-UV detector. While generally less sensitive than fluorescence, this method is robust and uses common laboratory equipment.

For aminophenols, a classic chromogenic reaction is the formation of an indophenol (B113434) dye. oup.com In this reaction, the aminophenol reacts with another phenolic compound (such as phenol (B47542) or resorcinol) in an alkaline medium, often in the presence of an oxidizing agent, to produce a intensely colored indophenol product. oup.comresearchgate.nettandfonline.com This method has been automated for the determination of p-aminophenol in urine samples, where the resulting dye is measured at approximately 550 nm. oup.comresearchgate.net This principle is directly applicable to this compound. Another reagent, ninhydrin (B49086), reacts with the primary amino group of aminophenols to yield a purple-colored product known as Ruhemann's purple, which can be measured spectrophotometrically. researchgate.net

Table 3: Examples of Chromogenic Reagents for Aminophenols

| Reagent | Reaction Principle | Color of Derivative | Detection Wavelength (λmax) |

|---|---|---|---|

| Phenol/Resorcinol | Forms an indophenol dye in alkaline medium. oup.comresearchgate.net | Blue/Green-Blue | ~550-630 nm oup.com |

| Ninhydrin | Reacts with the primary amino group. researchgate.net | Purple (Ruhemann's purple) | ~547 nm researchgate.net |

| Silver Nanoparticles (AgNPs) | p-Aminophenol reduces Ag+ causing AgNP growth and a color change. sci-hub.se | Yellow to Brown/Red | ~407 nm sci-hub.se |

Fluorogenic Derivatization Reagents (e.g., OPA, FMOC)[21],

Applications in Complex Mixture Analysis

The derivatization strategies discussed are critical for the quantitative analysis of this compound in complex matrices such as environmental water and biological fluids (e.g., urine). sci-hub.sersc.org In these samples, the target analyte is often present at trace levels and surrounded by a multitude of potentially interfering substances.

Derivatization serves two main purposes in this context:

Selectivity: Reagents like OPA or FMOC are highly selective for amines, meaning they will not react with many other compounds in the matrix, thus simplifying the resulting chromatogram and reducing interference. actascientific.com

Sensitivity: By attaching a highly responsive tag, derivatization allows for the detection of this compound at concentrations far below what would be possible with the underivatized molecule. actascientific.com

For example, the determination of aminophenols in urine can serve as a biomarker for exposure to industrial chemicals like aniline. oup.comsci-hub.se Using chromogenic or fluorogenic derivatization coupled with HPLC allows for the necessary sensitivity and selectivity to measure biologically relevant concentrations. oup.comsci-hub.se Similarly, monitoring for phenolic compounds in industrial wastewater or surface water is an important part of environmental protection. koreascience.krrsc.org Derivatization followed by GC-MS or LC-FLD/UV analysis enables the reliable quantification of this compound in these challenging aqueous matrices. koreascience.krbohrium.com

Pre-column and Post-column Derivatization for HPLC

High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing non-volatile or thermally sensitive compounds. creative-proteomics.com However, polar analytes like this compound may exhibit poor retention on common reversed-phase columns. Derivatization is employed to convert the analyte into a less polar, more easily detectable derivative. actascientific.comactascientific.com This can be performed either before the sample is injected onto the HPLC column (pre-column) or after the separation has occurred but before detection (post-column). chromatographytoday.com

Pre-column Derivatization

In this approach, the analyte is chemically modified before injection into the HPLC system. actascientific.com This method is widely used and offers several advantages, including the ability to remove excess reagent and by-products before analysis, thus preventing interference with the chromatogram. researchgate.net For aminophenols, derivatization can target either the amino or the phenolic hydroxyl group, or both. Reagents like dansyl chloride (5-Dimethylamino-1-naphthalenesulfonyl chloride, Dns-Cl) react with phenols to create derivatives with enhanced UV or fluorescence detectability. ddtjournal.com Similarly, reagents such as phenylisothiocyanate (PITC) are used to derivatize amino groups. creative-proteomics.com The conversion of polar functional groups into more hydrophobic derivatives improves retention on reversed-phase columns. psu.edu

Advantages of Pre-column Derivatization:

A wide variety of reagents are available. creative-proteomics.com

Can decrease the polarity of analytes, improving retention on reversed-phase columns. researchgate.net

Excess reagents and by-products can be removed prior to injection. researchgate.net

Disadvantages of Pre-column Derivatization:

Derivatization reactions can be time-consuming. researchgate.net

Formation of multiple derivative products is possible if the analyte has several reactive sites.

The derivative must be stable throughout the chromatographic run. chromatographytoday.com

Post-column Derivatization

This technique involves adding a reagent to the column effluent, after the analytes have been separated. chromatographytoday.com The reaction takes place in a reactor between the column and the detector. A key advantage is that the original analyte is separated, avoiding issues with multiple derivative products from a single analyte. chromatographytoday.com Reagents like ninhydrin or o-phthalaldehyde (OPA) are commonly used for the post-column derivatization of amines and amino acids, producing intensely colored or fluorescent compounds. actascientific.comactascientific.com This approach is particularly useful when the derivatives are unstable, as they only need to be stable for the short time it takes to travel from the reactor to the detector. chromatographytoday.com

Advantages of Post-column Derivatization:

No interference from reagent peaks, as the reagent is introduced after separation. chromatographytoday.com

Can be used for less stable derivatives. chromatographytoday.com

Easier to automate. chromatographytoday.com

Disadvantages of Post-column Derivatization:

Requires additional hardware (pumps, reactors). chromatographytoday.com

Can lead to peak broadening due to increased dead volume. chromatographytoday.com

The derivatization reaction must be rapid. chromatographytoday.com

| Feature | Pre-column Derivatization | Post-column Derivatization |

|---|---|---|

| Reaction Time | Can be lengthy; performed before injection. researchgate.net | Must be rapid; occurs online. chromatographytoday.com |

| Hardware | No additional HPLC hardware required. researchgate.net | Requires extra pumps and reaction coils. chromatographytoday.com |

| Reagent Interference | Possible, but excess can be removed. researchgate.net | Generally avoided as reagent is added after separation. chromatographytoday.com |

| Derivative Stability | Must be stable for the entire analysis time. chromatographytoday.com | Only needs to be stable until detection. chromatographytoday.com |

| Common Reagents | Dansyl chloride, PITC, FMOC-Cl. creative-proteomics.comddtjournal.com | Ninhydrin, o-phthalaldehyde (OPA). actascientific.com |

| Chromatographic Impact | Alters the chromatography of the analyte. psu.edu | Does not alter the separation of the analyte. chromatographytoday.com |

Derivatization for GC-MS Profiling of Amino Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov The polar and non-volatile nature of amino compounds like this compound, due to their ability to form hydrogen bonds, makes them unsuitable for direct GC analysis. researchgate.netsigmaaldrich.com Derivatization is therefore an essential step to increase their volatility and thermal stability by masking the polar -OH and -NH2 functional groups. sigmaaldrich.commdpi.com The two most common derivatization strategies for this purpose are silylation and acylation. jfda-online.comresearchgate.net

Silylation

Silylation is a widely used derivatization technique where an active hydrogen in a functional group is replaced by a silyl group, typically a trimethylsilyl (TMS) group. gcms.czchemcoplus.co.jp This process significantly reduces the polarity and hydrogen-bonding capacity of the molecule, making it more volatile and thermally stable. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used. researchgate.netsigmaaldrich.com MTBSTFA is particularly noted for forming tert-butyldimethylsilyl (TBDMS) derivatives that are more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.comchemcoplus.co.jp The resulting derivatives often produce characteristic fragments in the mass spectrometer, which aids in their identification. sigmaaldrich.com

Acylation

Acylation involves the introduction of an acyl group (R-C=O) into a molecule by reacting it with a compound containing an active hydrogen, such as an amine or a phenol. researchgate.netgcms.cz This process converts the polar functional groups into less polar and more volatile esters and amides. gcms.cz Fluorinated acylating reagents, such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA), are frequently used. psu.edumdpi.com These reagents not only increase volatility but also introduce electronegative fluorine atoms, which can significantly enhance the sensitivity of detection using an electron capture detector (ECD) and can produce characteristic mass spectra. researchgate.net A two-step derivatization, such as esterification of carboxyl groups followed by acylation of amino and hydroxyl groups, is a common approach for amino acids. mdpi.com

| Strategy | Reagent | Abbreviation | Target Functional Groups | Key Advantages |

|---|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH2, -COOH, -SH | Powerful silylating agent, volatile by-products. researchgate.net |

| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -OH, -NH2, -COOH, -SH | Forms very stable derivatives (TBDMS) resistant to hydrolysis. sigmaaldrich.comchemcoplus.co.jp | |

| Acylation | Pentafluoropropionic Anhydride | PFPA | -OH, -NH2, -SH | Increases volatility and ECD response; forms stable derivatives. mdpi.com |

| Methyl Chloroformate | MCF | -NH2, -OH, -COOH | Rapid reaction, applicable to a wide range of metabolites. acs.orgnih.gov |

Neutral Loss Acquisition Mode in Mass Spectrometry after Derivatization

Tandem mass spectrometry (MS/MS) provides enhanced selectivity and structural information by performing multiple stages of mass analysis. wikipedia.org In a typical MS/MS experiment, a precursor ion is selected, fragmented (e.g., via collision-induced dissociation, CID), and the resulting product ions are analyzed. uab.edu Several specialized scan modes can be employed in tandem mass spectrometry, including the neutral loss scan (NLS). wikipedia.orgut.ee

The neutral loss scan mode is designed to detect all precursor ions in a sample that fragment by losing a specific, common neutral molecule. wikipedia.orgwaters.com In this experiment, both mass analyzers are scanned simultaneously, but with a constant mass offset that corresponds to the mass of the neutral fragment being lost. waters.comunt.edu This technique is exceptionally powerful for selectively identifying all compounds belonging to a specific chemical class or those containing a particular functional group, especially after a derivatization reaction that introduces a common structural moiety designed to undergo a characteristic fragmentation. ut.eenih.gov

For the analysis of amino compounds like this compound, derivatization can be coupled with a neutral loss scan to create a highly specific and sensitive detection method. nih.gov For example, a study demonstrated the use of diethyl ethoxymethylenemalonate (DEEMM) as a derivatizing reagent for amino compounds. ut.eenih.govresearchgate.net The DEEMM derivatives of primary and secondary amines consistently lose a neutral ethanol (B145695) molecule (loss of 46 Da) upon fragmentation. ut.eeunito.it By setting up a neutral loss scan for 46 Da, it is possible to selectively detect all compounds in a complex mixture that have been derivatized with DEEMM, effectively generating an "amino compound profile" of the sample. nih.govresearchgate.net This approach allows for the targeted identification of both known and potentially unknown amino compounds within a complex matrix. nih.gov

Role in Polymer Chemistry and Advanced Materials Development

Utilization as Monomers in Polymer Synthesis

The presence of two distinct reactive sites on the 2-Amino-4-propylphenol molecule enables its participation in various polymerization reactions. It can be incorporated into polymer backbones to create materials with specific thermal, mechanical, and chemical characteristics.

Polycondensation is a fundamental process in polymer synthesis where monomers join together with the elimination of a small molecule, such as water. While this compound is not a conventional diamine monomer typically used for linear polyamides or polyimides, its dual functionality allows for the creation of more complex polymer architectures.

Aminophenols can undergo oxidative polycondensation, often catalyzed by oxidants like hydrogen peroxide (H₂O₂) or in the presence of enzymes, to form poly(aminophenol)s. nih.govtandfonline.com These reactions can result in oligomers with both phenylene and amino-type linkages. tandfonline.com More relevant to traditional polycondensation, aminophenol derivatives are used to synthesize high-performance polymers like poly(hydroxyamide)s (PHAs) and, subsequently, polybenzoxazoles (PBOs). In a process analogous to the synthesis of PHAs, this compound's amino group can react with the acyl chloride groups of a diacid chloride (such as isophthaloyl dichloride). This reaction would yield a polyamide with pendant hydroxyl and propyl groups along its chain. These pendant groups can enhance solubility and provide sites for further chemical modification.

Alternatively, both the amino and hydroxyl groups can participate in the polymerization. For instance, when reacted with a diacid chloride, this compound can form poly(ester-amide)s, where ester linkages are formed at the hydroxyl site and amide linkages at the amino site. ekb.eg This approach creates polymers with a combination of properties derived from both polyester (B1180765) and polyamide segments.